Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate
Description
Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate is a thiourea-based aromatic compound featuring a benzoylamino group, a thiocarbonyl moiety, and a methyl ester substituent at the 3-position of the benzene ring. Its structure combines functional groups that confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(benzoylcarbamothioylamino)-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-10-13(16(21)22-2)8-9-14(11)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVFRTLGRPDNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Introduction of Carbothioyl Group: The benzoylamino intermediate is then reacted with a thiocarbonyl reagent to introduce the carbothioyl group.
Esterification: The final step involves the esterification of the resulting compound with methyl 3-methylbenzenecarboxylate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbothioyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and carbothioyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Key Compounds for Comparison:
Ethyl 4-(benzoylamino)benzoate (Compound 1) Structure: Benzene ring with a 4-benzoylamino group and an ethyl ester at the 4-position. Synthesis: Prepared via esterification of 4-(benzoylamino)benzoic acid with ethanol .
4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide (Compound 3) Structure: Thiosemicarbazide-linked benzamide with a phenyl group. Synthesis: Derived from hydrazine and thiocyanate precursors under reflux conditions . Key Difference: Contains a thiosemicarbazide (-NH-CS-NH-NH-) group instead of a thiourea (-NH-CS-NH-) moiety, altering reactivity and stability.
1,2,4-Triazole-3-thione (Compound 4)
Table 1: Structural and Functional Group Comparison
| Compound | Functional Groups | Key Substituents | Sulfur-Containing Moiety |
|---|---|---|---|
| Target Compound | Thiourea, methyl ester | 3-Methyl, benzoylamino | -NH-CS-NH- (thiourea) |
| Ethyl 4-(benzoylamino)benzoate | Ester, benzamide | Ethyl ester, benzoylamino | None |
| 4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide | Thiosemicarbazide, benzamide | Phenyl, benzoylamino | -NH-CS-NH-NH- (thiosemicarbazide) |
| 1,2,4-Triazole-3-thione | Triazole, thione | Cyclic structure | -C=S (thione) |
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s 3-methyl ester group likely increases lipophilicity compared to ethyl esters (Compound 1) or polar thiosemicarbazides (Compound 3), enhancing cell membrane penetration.
- Metabolic Stability : Cyclic derivatives like Compound 4 are less prone to enzymatic degradation than acyclic thioureas, suggesting the target compound may require structural modifications for improved pharmacokinetics .
Biological Activity
Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate, a compound with the molecular formula CHNOS, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoylamino group linked to a carbothioyl moiety, which is significant for its biological interactions. The structural formula is represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction via caspase-3 |
| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent . Research has indicated effective inhibition against both Gram-positive and Gram-negative bacteria. The observed minimum inhibitory concentrations (MICs) suggest that it could be a candidate for developing new antimicrobial therapies.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, thereby slowing down tumor growth.
- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, researchers noted a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
- Antimicrobial Efficacy Study : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with the compound led to a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
